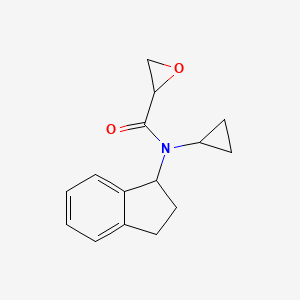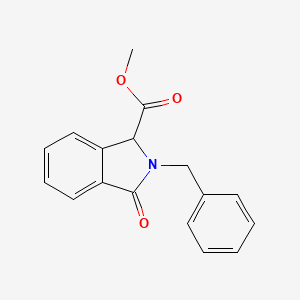![molecular formula C26H23N5O3 B2486311 N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 941943-53-9](/img/structure/B2486311.png)
N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triazolopyrimidines are a significant class of heterocyclic compounds that exhibit a wide range of biological activities and have potential applications in medicinal chemistry. The core structure of triazolopyrimidines, which includes both triazole and pyrimidine rings, is known for its versatility in chemical modifications, allowing for the synthesis of various derivatives with desired properties.
Synthesis Analysis
The synthesis of triazolopyrimidines and their derivatives often involves multi-step chemical reactions, starting from simple precursors such as amino-triazoles, carboxamides, and various aldehydes. For example, triazolopyrimidines can be prepared by the reduction of trisubstituted thiazolo[3,2-a]pyrimidinones, leading to a rearrangement into triazolopyrimidines under certain conditions (Lashmanova et al., 2019).
Molecular Structure Analysis
The molecular structure of triazolopyrimidines is characterized by X-ray diffraction data, showcasing the arrangement of atoms within the molecule. The structure elucidates the positioning of substituents around the core triazolopyrimidine ring, which is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Triazolopyrimidines undergo various chemical reactions, including cyclocondensation and tautomerism, which are instrumental in modifying their chemical properties for specific applications. The reactivity of these compounds can be attributed to the functional groups attached to the core structure, allowing for the synthesis of a wide array of derivatives (Desenko et al., 1998).
Aplicaciones Científicas De Investigación
Biological and Antioxidant Activity
A study demonstrated the synthesis of a series of triazolopyrimidines with significant antimicrobial and antioxidant activities. These compounds were synthesized using the Biginelli protocol, characterized by various spectroscopic techniques, and evaluated for their biological activities, indicating their potential as leads for the development of new antimicrobial agents with antioxidant properties (Gilava et al., 2020).
Synthetic Methodologies and Derivative Exploration
Another area of research involves the rearrangement and synthesis of related triazolopyrimidines, showcasing the chemical versatility of these compounds and their derivatives. For example, the conversion of thiazolopyrimidines into triazolopyrimidines through specific reactions demonstrates the compound's utility in generating structurally diverse derivatives, which could be valuable in various scientific applications (Lashmanova et al., 2019).
Antibacterial and Antifungal Activities
The efficacy of triazolopyrimidine derivatives in inhibiting bacterial and fungal growth has been investigated, highlighting the potential of these compounds in addressing antimicrobial resistance challenges. The synthesis of novel series of triazolopyrimidines and their assessment for antibacterial and antifungal activities underscore their significance in the development of new antimicrobial strategies (Chauhan & Ram, 2019).
Supramolecular Chemistry Applications
Triazolopyrimidines also find applications in supramolecular chemistry, as seen in the synthesis of novel pyrimidine derivatives that serve as ligands for co-crystallization, leading to the formation of complex supramolecular structures. These applications demonstrate the compound's utility in materials science and nanotechnology (Fonari et al., 2004).
Propiedades
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N5O3/c1-17-23(25(32)30-21-13-6-7-14-22(21)33-2)24(31-26(29-17)27-16-28-31)18-9-8-12-20(15-18)34-19-10-4-3-5-11-19/h3-16,24H,1-2H3,(H,30,32)(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOSZGXXUOCBSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)NC5=CC=CC=C5OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-5-methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-isobutyl-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2486231.png)
![N-(2-methoxy-5-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2486233.png)
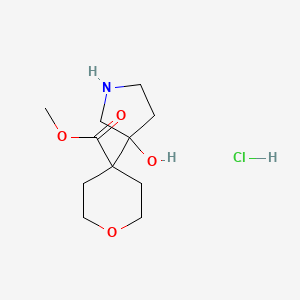

![N-(2-(6-((2-morpholino-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2486236.png)
![(3E)-3-{[(4-chlorophenyl)methoxy]imino}-2-[4-(3-fluoropropoxy)phenyl]propanenitrile](/img/structure/B2486237.png)
![3-[(5-Chloropyridin-2-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B2486238.png)
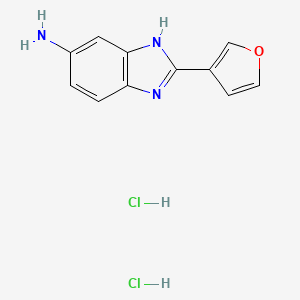
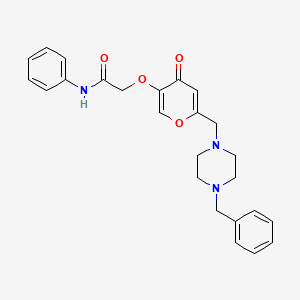
![5-((4-Benzylpiperazin-1-yl)(4-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2486241.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-(2-oxo-2-piperidin-1-ylethoxy)pyran-4-one](/img/structure/B2486243.png)
![2-[(2-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2486247.png)
